Tert-butyl 3-hydroxy-2,2-dimethylpropanoate
Overview
Description
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C9H18O3. It is also known by its systematic name, propanoic acid, 3-hydroxy-2,2-dimethyl-, 1,1-dimethylethyl ester . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethylpropanol.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-7(11)9(4,5)6-10/h10H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFQMGRNOHPVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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